1,7-Dimethyluric Acid

Transporter Biology Pharmacokinetics Xenobiotic Metabolism

Researchers quantifying CYP2A6 activity via the urinary 17U/1X ratio require metabolite-specific standards free from dietary confounders. 1,7-Dimethyluric acid (CAS 33868-03-0) is an exclusive caffeine metabolite-unlike 1,3-dimethyluric acid, which also derives from theophylline-ensuring unambiguous biomarker analysis. • Enables non-invasive CYP2A6 phenotyping without caffeine challenge; validated for populations with high CYP2A6 gene deletion frequency. • Serves as a characterized hOAT1 probe substrate (intermediate inhibitory potency) for renal drug-drug interaction studies. • Supplied at ≥98% purity with full analytical documentation for HPLC method validation and theophylline therapeutic drug monitoring.

Molecular Formula C7H8N4O3
Molecular Weight 196.16 g/mol
CAS No. 33868-03-0
Cat. No. B026191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethyluric Acid
CAS33868-03-0
Synonyms7,9-Dihydro-1,7-dimethyl-1H-purine-2,6,8(3H)-trione; 
Molecular FormulaC7H8N4O3
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCN1C2=C(NC1=O)NC(=O)N(C2=O)C
InChIInChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)
InChIKeyNOFNCLGCUJJPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dimethyluric Acid (CAS 33868-03-0): Product Overview for Scientific Procurement


1,7-Dimethyluric acid (CAS 33868-03-0) is an oxopurine and a primary metabolite of caffeine, formed via the oxidation of paraxanthine by xanthine oxidase [1]. It is a member of the xanthine class of organic compounds, characterized by a purine core with ketone groups at carbons 2 and 6 [2]. This endogenous compound is predominantly excreted in urine and is widely utilized as a biomarker for caffeine consumption and metabolic enzyme phenotyping [3]. Its unique structure, featuring methyl groups at the N1 and N7 positions, differentiates it from other caffeine metabolites, enabling its specific role in research applications.

Why 1,7-Dimethyluric Acid is Not Interchangeable with Other Methyluric Acids


Substitution with other dimethyluric acid isomers or caffeine metabolites is not scientifically justifiable due to quantifiable differences in biological activity, metabolic origin, and analytical behavior. For instance, 1,7-dimethyluric acid demonstrates distinct inhibitory potency on the human organic anion transporter 1 (hOAT1) compared to its 1,3- and 3,7-dimethyluric acid analogs [1]. It is also an exclusive caffeine metabolite, unlike 1,3-dimethyluric acid, which can arise from other dietary sources like theophylline [2]. Furthermore, its specific elution profile in reversed-phase HPLC methods is crucial for accurate quantitation without interference from closely related compounds . These documented differences render generic substitution impractical for research requiring precise metabolic phenotyping, biomarker analysis, or transporter interaction studies.

Quantitative Evidence for 1,7-Dimethyluric Acid Differentiation and Selection


1,7-Dimethyluric Acid Exhibits Intermediate hOAT1 Inhibitory Potency Among Methyluric Acids

In a structure-affinity relationship study using CHO-K1 cells stably expressing hOAT1, 1,7-dimethyluric acid demonstrated intermediate inhibitory potency on p-aminohippuric acid (PAH) uptake. Its potency was lower than that of 1,3,7-trimethyluric acid and 1,3-dimethyluric acid, but higher than 1-methyluric acid and uric acid [1]. The observed order of potency was directly correlated with compound lipophilicity (R² not specified, but a significant correlation was reported).

Transporter Biology Pharmacokinetics Xenobiotic Metabolism

1,7-Dimethyluric Acid is an Exclusive Caffeine Metabolite for Population-Level Consumption Assessment

A study evaluating caffeine metabolites in urban wastewater from ten European cities identified 1,7-dimethyluric acid as an exclusive caffeine metabolite, making it a suitable biomarker for assessing population-level caffeine consumption [1]. The study found a 'good match' between its levels in wastewater and human urinary excretion profiles, unlike other metabolites that may originate from multiple sources (e.g., 1,3-dimethyluric acid from theophylline). A correction factor was developed based on its known percentage of excretion in humans.

Wastewater-Based Epidemiology Biomarker Public Health

Electrochemical Oxidation of 1,7-Dimethyluric Acid is Characterized Over a Broad pH Range for Analytical and Mechanistic Studies

The electrochemical oxidation behavior of 1,7-dimethyluric acid has been systematically studied across a wide pH range of 2.2 to 10.3 at solid electrodes, providing a comprehensive understanding of its redox mechanism [1]. This detailed characterization is not as extensively documented for other common methyluric acids in the same study, offering a specific, quantitative foundation for developing electroanalytical detection methods or for research into the compound's oxidative metabolism.

Electrochemistry Analytical Chemistry Xenobiotic Metabolism

1,7-Dimethyluric Acid Enables Interference-Free HPLC Quantitation of Theophylline and Metabolites

1,7-Dimethyluric acid is specifically cited as a suitable reagent for the simultaneous determination of plasma levels of theophylline and its metabolites by HPLC . A key differentiator is that this method is performed 'without interference from caffeine or caffeine metabolites' . This is a direct, functional advantage over using a non-specific reagent or another compound that might co-elute, thereby ensuring accurate quantification in complex biological matrices where multiple methylxanthines are present.

Analytical Chemistry Pharmaceutical Analysis Therapeutic Drug Monitoring

Recommended Application Scenarios for 1,7-Dimethyluric Acid


Accurate CYP2A6 Phenotyping via Urinary Metabolic Ratio

For researchers conducting in vivo phenotyping of cytochrome P450 2A6 (CYP2A6) activity, 1,7-dimethyluric acid is a critical analyte. Its urinary level is used to calculate the 17U/1X (1,7-dimethyluric acid to 1-methylxanthine) ratio, a validated marker for CYP2A6 function [1]. This application is particularly valuable in populations with a high frequency of CYP2A6 gene deletion variants, where this non-invasive urinary test can accurately differentiate between wild-type and impaired enzyme activity without requiring a caffeine administration challenge.

Population-Level Caffeine Consumption Monitoring in Wastewater Epidemiology

Public health and environmental agencies should prioritize the use of 1,7-dimethyluric acid as the biomarker of choice for wastewater-based epidemiological studies aiming to back-calculate community caffeine intake. As an exclusive caffeine metabolite, its measurement avoids the confounding influence of other dietary sources that affect non-exclusive markers like 1,3-dimethyluric acid [2]. This specificity is essential for generating reliable and actionable public health data.

Mechanistic Studies of Drug Interactions with the hOAT1 Transporter

In preclinical research focused on renal drug-drug interactions, 1,7-dimethyluric acid is a well-characterized probe substrate for the human organic anion transporter 1 (hOAT1). Its established intermediate inhibitory potency within the class of methyluric acids [3] makes it an ideal reference compound for structure-activity relationship studies. This quantitative data allows researchers to contextualize the effects of novel compounds on renal transport processes.

Validation of Analytical Methods for Theophylline Therapeutic Monitoring

Clinical and analytical chemistry laboratories developing or validating HPLC methods for therapeutic drug monitoring of theophylline can rely on 1,7-dimethyluric acid as a certified analytical standard. Its ability to be simultaneously determined alongside theophylline without interference from caffeine or other caffeine metabolites ensures method accuracy and robustness, reducing the risk of analytical errors that could impact clinical decisions.

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